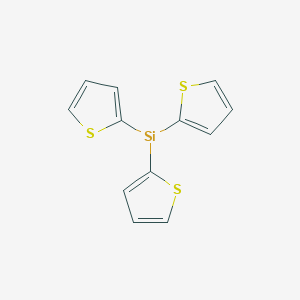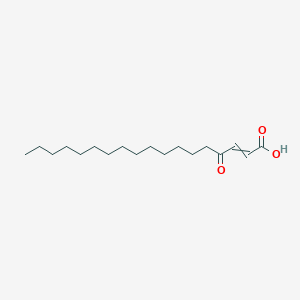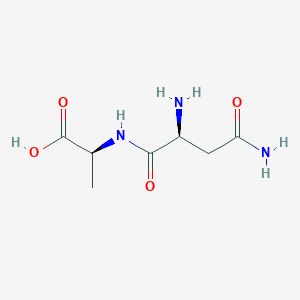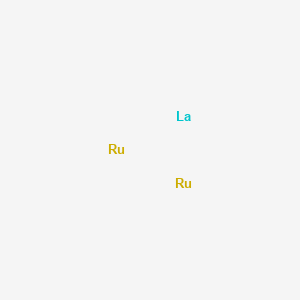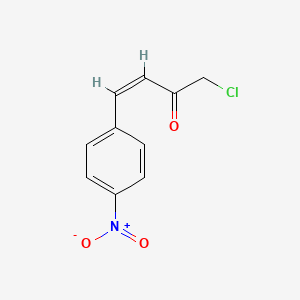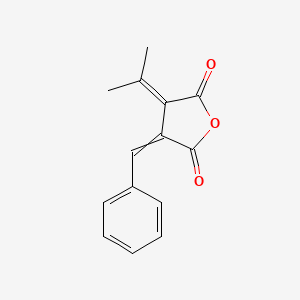
Acetone, 2,2-bis(2-chloroethyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone, 2,2-bis(2-chloroethyl)hydrazone is an organic compound with the chemical formula C7H14Cl2N2. This compound is known for its unique structure, which includes two chloroethyl groups attached to a hydrazone moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetone, 2,2-bis(2-chloroethyl)hydrazone can be synthesized through the reaction of acetone with 2,2-bis(2-chloroethyl)hydrazine. The reaction typically involves the condensation of acetone with the hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetone, 2,2-bis(2-chloroethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
Acetone, 2,2-bis(2-chloroethyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism of action of acetone, 2,2-bis(2-chloroethyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl groups are particularly reactive and can alkylate various biomolecules, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
Acetone hydrazone: Similar in structure but lacks the chloroethyl groups.
2,2-bis(2-chloroethyl)hydrazine: Similar but does not have the acetone moiety.
Chloroethyl hydrazones: A class of compounds with similar reactivity due to the presence of chloroethyl groups.
Uniqueness
Acetone, 2,2-bis(2-chloroethyl)hydrazone is unique due to its combination of acetone and chloroethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
14927-85-6 |
|---|---|
Fórmula molecular |
C7H14Cl2N2 |
Peso molecular |
197.10 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H14Cl2N2/c1-7(2)10-11(5-3-8)6-4-9/h3-6H2,1-2H3 |
Clave InChI |
RVSFODLYNDOWNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(CCCl)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
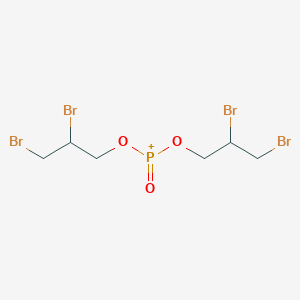
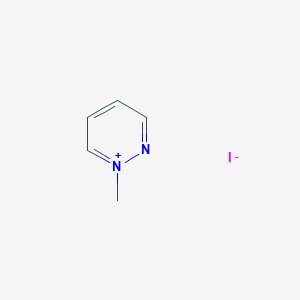
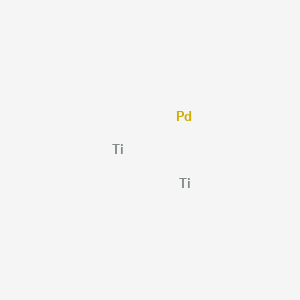
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
